2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Chemical Structure and Key Features
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a benzofuropyrimidine core fused to a thioether-linked acetamide group and a 5-methyl-1,3,4-thiadiazole moiety. The benzofuropyrimidine system contributes aromaticity and planar rigidity, while the thiadiazole ring enhances metabolic stability and bioactivity. This compound is part of a broader class of acetamide derivatives designed for therapeutic applications, particularly in oncology and antimicrobial research .
Key physicochemical properties include:
- Molecular Formula: C₁₇H₁₂N₄O₂S₃
- Melting Point: Not explicitly reported, but structurally similar compounds (e.g., 5m in ) exhibit melting points between 217–251°C, suggesting comparable thermal stability .
- Spectral Data: NMR (¹H and ¹³C) and MS data for related compounds confirm the presence of aromatic protons (δ 7.2–8.5 ppm), thiadiazole carbons (δ 160–170 ppm), and acetamide carbonyl signals (δ 165–170 ppm) .
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S2/c1-8-19-20-15(24-8)18-11(21)6-23-14-13-12(16-7-17-14)9-4-2-3-5-10(9)22-13/h2-5,7H,6H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAYBCDUULQHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide represents a class of hybrid molecules that combine the pharmacological properties of benzofuro-pyrimidine and thiadiazole moieties. This article reviews the biological activities associated with this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial activities.
Chemical Structure and Properties
The chemical formula for the compound is . Its structure includes a benzofuro-pyrimidine core linked to a thiadiazole group via a thioether linkage. This unique structure is believed to contribute to its diverse biological activities.
Biological Activity Overview
Research has indicated that derivatives of thiadiazoles and pyrimidines often exhibit significant biological activities. The following sections detail specific activities related to the compound .
Anticancer Activity
Recent studies have demonstrated that compounds containing thiadiazole and pyrimidine derivatives exhibit promising anticancer properties. For instance:
- In vitro studies showed that related compounds had IC50 values significantly lower than standard treatments like cisplatin, indicating strong cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound 4y, structurally similar to our target compound, showed an IC50 of 0.084 mmol/L against MCF-7 cells and 0.034 mmol/L against A549 cells .
Antimicrobial Activity
Compounds with thiadiazole moieties have been reported to possess moderate to good antibacterial and antifungal activities. In particular:
- Testing against Gram-negative and Gram-positive bacteria revealed that several derivatives exhibited effective inhibition. For example, compounds similar to our target demonstrated significant activity against E. coli and S. aureus .
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Screening :
Data Tables
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by variations in substituents on the thiadiazole and benzofuropyrimidine moieties. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance metabolic stability and receptor binding. For example, compound 63 (3-fluorophenyl) showed moderate anticancer activity, while 5j (4-chlorobenzyl) exhibited higher yields (82%) and thermal stability .
- Hydrophobic Substituents (e.g., p-tolylamino): Improve cytotoxicity, as seen in compound 4y, which demonstrated potent activity against MCF-7 and A549 cell lines .
- Thiadiazole Modifications : Substitution at the 5-position of the thiadiazole ring (e.g., methyl, ethyl, benzyl) influences solubility and bioavailability. The target compound’s 5-methyl group balances lipophilicity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
